molecular formula C4H5BrN4O2 B11808174 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B11808174
M. Wt: 221.01 g/mol
InChI Key: VPPKSWSGTPWMLX-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 1st position, and a nitro group at the 3rd position on the triazole ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole typically involves the nitration of 5-bromo-1-ethyl-1H-1,2,4-triazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes bromination, ethylation, and nitration steps, each optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Reduction: Amino derivatives of the triazole ring.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and ethyl groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Bromo-3-nitro-1H-1,2,4-triazole: Similar structure but lacks the ethyl group.

    1-Ethyl-3-nitro-1H-1,2,4-triazole: Similar structure but lacks the bromine atom.

    5-Bromo-1-ethyl-1H-1,2,4-triazole: Similar structure but lacks the nitro group.

Uniqueness: The presence of both the bromine and nitro groups in 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole imparts unique reactivity and potential biological activity compared to its analogs. This combination of substituents can enhance its utility in various chemical reactions and applications.

Properties

Molecular Formula

C4H5BrN4O2

Molecular Weight

221.01 g/mol

IUPAC Name

5-bromo-1-ethyl-3-nitro-1,2,4-triazole

InChI

InChI=1S/C4H5BrN4O2/c1-2-8-3(5)6-4(7-8)9(10)11/h2H2,1H3

InChI Key

VPPKSWSGTPWMLX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=N1)[N+](=O)[O-])Br

Origin of Product

United States

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